molecular formula C10H10N2O B8321152 Furfuryl aminopyridine

Furfuryl aminopyridine

Cat. No. B8321152
M. Wt: 174.20 g/mol
InChI Key: SNQNGKPFSDSYNN-UHFFFAOYSA-N
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Patent
US04555514

Procedure details

A mixture of 20 g (0.213 mol) of 2-aminopyridine and 22.5 g (0.234 mol) of furfural in 400 ml of benzene was refluxed for 2 hours. The benzene was then evaporated off and the residue was taken up with 500 ml of methanol. The mixture was stirred in an ice bath whereupon 8.9 g (0.234 mol) of NaBH4 were added in small portions. The mixture was then stirred at ambient temperature for 5 hours. After the methanol had been evaporated off, the residue was extracted with ether to give 24.1 g of furfuryl aminopyridine having a boiling point of b.p. 0.1=98° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:8](=O)[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1.[BH4-].[Na+]>C1C=CC=CC=1>[CH2:8]([C:7]1[C:2]([NH2:1])=[N:3][CH:4]=[CH:5][CH:6]=1)[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
22.5 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The benzene was then evaporated off
ADDITION
Type
ADDITION
Details
were added in small portions
CUSTOM
Type
CUSTOM
Details
After the methanol had been evaporated off
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CO1)C=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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